molecular formula C21H23BrN2O2 B2763623 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941906-11-2

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2763623
CAS No.: 941906-11-2
M. Wt: 415.331
InChI Key: NYPWCOGNZDCWHJ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with a 4-bromobenzamide group at the 6-position and an isopentyl (3-methylbutyl) chain at the 1-position. The bromine atom at the para position of the benzamide moiety may enhance lipophilicity and influence binding interactions, while the isopentyl chain could modulate solubility and pharmacokinetic properties. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name

4-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPWCOGNZDCWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation using an appropriate alkyl halide under basic conditions.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and heat.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Overview

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structure, which includes a bromine atom and an isopentyl group, contributes to its diverse biological activities and potential therapeutic applications. This compound has garnered significant interest in medicinal chemistry due to its potential as an enzyme inhibitor and its interactions with various biological targets.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Enzyme Inhibition

This compound has shown promising results in inhibiting key enzymes involved in various biological processes:

  • Acetylcholinesterase Inhibition : The compound can inhibit acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Therapeutic Applications

The ability to modulate receptor activity and interfere with nucleic acids positions this compound as a candidate for:

  • Neuroprotective Agents : By inhibiting enzymes like acetylcholinesterase, it may help in managing neurodegenerative conditions characterized by cognitive decline.

Case Studies and Research Findings

Several studies have explored compounds related to this compound:

StudyFocusFindings
PMC9782539Synthesis and Evaluation of Isoquinoline DerivativesIdentified compounds with strong inhibitory activity against monoamine oxidase B and cholinesterase .
PMC11531508Acetylcholinesterase InhibitorsDemonstrated that certain derivatives exhibit significant inhibitory activity relevant for Alzheimer's treatment .
PMC8353992Optimization of InhibitorsDiscussed structure-based optimization techniques for enhancing biological activity against viral proteases .

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in various biological processes, leading to therapeutic effects.

    Modulating Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting their replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkyl Chain Variations

The closest structural analogue is 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, which replaces the isopentyl group with a shorter isobutyl (2-methylpropyl) chain . While direct biological data for these compounds are unavailable, the isopentyl chain’s increased carbon length (five carbons vs. Such modifications are critical in drug design for balancing bioavailability and target engagement.

Indolin-3-ylidene Derivatives with Bromobenzyl Substituents

lists quinolin-6-yl acetamide derivatives featuring (E)-configured indolin-3-ylidene cores. Key examples include:

  • (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity value: 5.411)
  • (E)-2-(1-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity value: 5.208)
  • (E)-2-(1-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Activity value: 6.878)
Compound Core Substituents Activity Value
Indolin-3-ylidene 4-bromobenzyl, amino 5.411
Indolin-3-ylidene 4-bromobenzyl, hydroxymethyl 5.208
Indolin-3-ylidene 4-bromobenzyl, cyanamido 6.878

The higher activity value (6.878) of the cyanamido-substituted derivative suggests that electron-withdrawing groups may enhance target binding or stability.

Biological Activity

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a bromine atom and a tetrahydroquinoline moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

ComponentDescription
IUPAC Name This compound
Molecular Formula C19H24BrN2O2
Molecular Weight 396.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other quinoline derivatives known for their enzyme-inhibitory properties.
  • Modulation of Receptors : It might act as a modulator for certain receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Anticancer Properties

Quinoline derivatives are often studied for their anticancer effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. The specific activity of this compound in cancer models remains to be explored in detail.

Neuroprotective Effects

Some studies have pointed towards the neuroprotective potential of related compounds. The ability to modulate neurotransmitter systems could position this compound as a candidate for further investigation in neurodegenerative disease models .

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insight into its potential biological activities:

  • Antimicrobial Studies : A study on similar quinoline compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated strong efficacy against resistant strains .
  • Cancer Research : In vitro studies on quinoline derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer types. These studies often utilize assays to measure cell viability and apoptosis induction .
  • Neuropharmacology : Research involving related tetrahydroquinoline structures has indicated potential benefits in models of Alzheimer's disease through inhibition of acetylcholinesterase and modulation of amyloid-beta peptide levels .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving: (i) Formation of the tetrahydroquinoline core through cyclization of substituted anilines with β-ketoesters. (ii) Bromination at the 4-position of the benzamide moiety using brominating agents like NBS (N-bromosuccinimide) under controlled pH and temperature . (iii) Amide coupling between the brominated benzoyl chloride and the tetrahydroquinoline amine using coupling agents (e.g., HATU or EDC) in anhydrous solvents (e.g., DMF or DCM).
  • Key Considerations : Reaction yields are sensitive to stoichiometry (e.g., excess brominating agents may lead to over-substitution) and solvent polarity, which affects intermediate solubility .

Q. How can crystallography tools like SHELX or ORTEP-3 validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. For example:
  • The tetrahydroquinoline ring puckering and isopentyl chain conformation can be analyzed to confirm stereochemical assignments.
  • Hydrogen-bonding networks between the amide and ketone groups provide insights into solid-state packing .
  • Data Interpretation : Discrepancies between experimental and calculated bond angles (>2σ) may indicate disorder or thermal motion, requiring iterative refinement cycles .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the absence of impurities (e.g., residual solvents in DMSO-d₆) and assigns protons on the isopentyl chain (δ ~0.8–1.5 ppm) and aromatic regions (δ ~6.8–8.0 ppm) .
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak ([M+H]⁺) with <5 ppm error.
  • FTIR : Bands at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (ketone C=O) confirm functional group integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from: (i) Structural Variations : Compare substituent effects (e.g., bromo vs. methoxy groups) on binding affinity using molecular docking (e.g., AutoDock Vina) and free-energy calculations (e.g., MM-GBSA) . (ii) Assay Conditions : Differences in buffer pH, ionic strength, or incubation time can alter compound stability. Validate results under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) . (iii) Cellular Context : Use isogenic cell lines to control for genetic variability in target expression levels .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : Co-crystallization with counterions (e.g., HCl) improves aqueous solubility.
  • Prodrug Design : Esterification of the amide or ketone groups enhances membrane permeability, with enzymatic cleavage restoring the active form .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase circulation half-life and reduce off-target effects .

Q. How does the isopentyl substituent influence the compound’s conformational dynamics and target binding?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate the compound’s interaction with a target protein (e.g., kinase) over 100 ns to analyze:
    (i) Hydrophobic interactions between the isopentyl chain and protein pockets.
    (ii) Rotational barriers affecting ligand-protein residence time .
  • SAR Studies : Synthesize analogs with shorter/branched alkyl chains to correlate chain length with potency .

Q. What crystallographic challenges arise when resolving structures of halogenated tetrahydroquinoline derivatives?

  • Methodological Answer :
  • Disorder in Halogen Positions : Bromine’s high electron density can cause diffraction artifacts. Mitigate by collecting data at low temperature (100 K) and using TWINABS for absorption corrections .
  • Thermal Motion : Isopentyl chains may exhibit high B-factors. Apply SHELXL’s rigid-bond restraint to refine anisotropic displacement parameters .

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